molecular formula C11H14ClNO4S B13515017 5-Chloro-2-((tetrahydrofuran-3-yl)methoxy)benzenesulfonamide

5-Chloro-2-((tetrahydrofuran-3-yl)methoxy)benzenesulfonamide

Cat. No.: B13515017
M. Wt: 291.75 g/mol
InChI Key: BAJBGCNJKPMCIG-UHFFFAOYSA-N
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Description

5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group, a methoxy group attached to an oxolane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzene to introduce the chloro group. This is followed by the formation of the oxolane ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

5-chloro-2-(oxolan-3-ylmethoxy)benzenesulfonamide

InChI

InChI=1S/C11H14ClNO4S/c12-9-1-2-10(11(5-9)18(13,14)15)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2,(H2,13,14,15)

InChI Key

BAJBGCNJKPMCIG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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